molecular formula C30H47N3O6S2 B12749973 5-(3(R)-(((2(R)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(R)-oxy)carbonyl)amino)-4-phenyl-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide CAS No. 174173-75-2

5-(3(R)-(((2(R)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(R)-oxy)carbonyl)amino)-4-phenyl-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide

Cat. No.: B12749973
CAS No.: 174173-75-2
M. Wt: 609.8 g/mol
InChI Key: NYGTUPVXRQEYFU-GSYGMJNASA-N
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Description

5-(3®-(((2®-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3®-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-(3®-(((2®-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3®-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide involves several steps, each requiring precise reaction conditions. The synthetic route typically starts with the preparation of the tetrahydrothienyl intermediate, followed by the introduction of the isopropyl and phenyl groups through a series of substitution and addition reactions. The final step involves the coupling of the intermediate with the octahydrothieno(3,2-c)pyridine moiety under controlled conditions to ensure the correct stereochemistry is achieved.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

5-(3®-(((2®-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3®-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Its complex structure makes it a valuable tool for investigating enzyme-substrate interactions and protein binding.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 5-(3®-(((2®-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3®-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide stands out due to its multiple chiral centers and functional groups, which confer unique chemical and biological properties. Similar compounds include:

    5-(3®-(((2®-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3®-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide analogs: These compounds share a similar core structure but differ in the substituents attached to the main framework.

    Other tetrahydrothienyl derivatives: These compounds have a similar tetrahydrothienyl moiety but differ in the other functional groups and stereochemistry.

This detailed analysis highlights the significance of 5-(3®-(((2®-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3®-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide in various scientific domains and underscores its potential for future research and applications.

Properties

CAS No.

174173-75-2

Molecular Formula

C30H47N3O6S2

Molecular Weight

609.8 g/mol

IUPAC Name

[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C30H47N3O6S2/c1-19(2)27-25(12-14-41(27,37)38)39-29(36)31-22(15-20-9-7-6-8-10-20)24(34)18-33-17-21-11-13-40-26(21)16-23(33)28(35)32-30(3,4)5/h6-10,19,21-27,34H,11-18H2,1-5H3,(H,31,36)(H,32,35)/t21-,22+,23+,24-,25-,26+,27-/m1/s1

InChI Key

NYGTUPVXRQEYFU-GSYGMJNASA-N

Isomeric SMILES

CC(C)[C@@H]1[C@@H](CCS1(=O)=O)OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O

Canonical SMILES

CC(C)C1C(CCS1(=O)=O)OC(=O)NC(CC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O

Origin of Product

United States

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